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Loop-Mediated Isothermal Amplification (LAMP) is a robust and versatile nucleic acid

amplification technique that serves as a simple, rapid, and cost-effective alternative to methods

like the Polymerase Chain Reaction (PCR).[1][2][3][4] Developed in 1998 by Eiken Chemical

Company, LAMP amplifies DNA with high efficiency, specificity, and speed under a single,

constant temperature.[2][5] This isothermal nature eliminates the need for sophisticated

thermal cyclers, making it an ideal technology for point-of-care diagnostics, field applications,

and use in low-resource settings.[1][2][6]

The core of the LAMP technique lies in its use of a strand-displacing DNA polymerase and a

unique set of four to six primers that recognize six to eight distinct regions on the target gene.

[2][5][7] This high number of target-binding sites contributes to the assay's remarkable

specificity.[5] The reaction proceeds rapidly, often completing within 30-40 minutes, and

produces a large quantity of DNA, which allows for diverse detection methods, including visual

assessment.[1][6] Consequently, LAMP is widely employed for the detection of infectious

diseases, food pathogens, and for environmental monitoring.[2][3][4]

Core Principles and Mechanism
The LAMP reaction is distinguished by three key features: isothermal amplification, a strand-

displacing polymerase, and a complex primer design that enables the autocycling amplification

process.

Isothermal Reaction and Strand-Displacing Enzyme
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Unlike PCR, which requires repeated cycling through different temperature stages for DNA

denaturation, primer annealing, and extension, the entire LAMP reaction occurs at a constant

temperature, typically between 60–65 °C.[1][2][5] This is made possible by the use of a specific

DNA polymerase, most commonly the large fragment of Bacillus stearothermophilus (Bst) DNA

polymerase.[1][8] The Bst polymerase possesses high strand displacement activity, meaning it

can separate the DNA duplex as it synthesizes a new strand, thereby negating the need for a

high-temperature denaturation step.[1][5][6]

Primer Design
The high specificity and efficiency of LAMP are primarily attributed to its sophisticated primer

design. A standard LAMP assay utilizes four "core" primers, with an additional two "loop"

primers often included to accelerate the reaction.[1]

Inner Primers (FIP and BIP): The Forward Inner Primer (FIP) and Backward Inner Primer

(BIP) are the cornerstones of the LAMP reaction. Each is a hybrid primer composed of two

distinct sequences. FIP consists of the F1c sequence (complementary to the F1 region on

the target DNA) and the F2 sequence. Similarly, BIP consists of the B1c sequence and the

B2 sequence. These primers are responsible for initiating the amplification and forming the

characteristic loop structures.[1][9][10]

Outer Primers (F3 and B3): The Forward Outer Primer (F3) and Backward Outer Primer (B3)

are shorter primers that bind to regions outside of the inner primer binding sites. Their

primary role is to displace the strands synthesized by the inner primers, releasing single-

stranded DNA that can then form the initial dumbbell structure.[9][10]

Loop Primers (LoopF and LoopB): These optional primers bind to the single-stranded loops

of the dumbbell-shaped intermediate structure.[1][10] By initiating synthesis from these

loops, they significantly accelerate the amplification process, reducing the time to result.[1]

[10][11]

The Amplification Mechanism
The LAMP reaction proceeds through a dynamic, multi-stage process that leads to the

exponential accumulation of DNA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://en.wikipedia.org/wiki/Loop-mediated_isothermal_amplification
https://pmc.ncbi.nlm.nih.gov/articles/PMC8393631/
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://openbioeconomy.org/dna_parts/1524/
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://pmc.ncbi.nlm.nih.gov/articles/PMC8393631/
https://www.youtube.com/watch?v=GJkvQqDufh0
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599884/
https://www.sbsgenetech.com/blog/what-is-loop-mediated-isothermal-amplification-using-loop-primers
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599884/
https://www.sbsgenetech.com/blog/what-is-loop-mediated-isothermal-amplification-using-loop-primers
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://www.sbsgenetech.com/blog/what-is-loop-mediated-isothermal-amplification-using-loop-primers
https://www.neb.com/en/nebinspired-blog/getting-started-with-loop-mediated-isothermal-amplification
https://www.sbsgenetech.com/blog/what-is-loop-mediated-isothermal-amplification-using-loop-primers
https://m.youtube.com/watch?v=winbqUBCVyk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiation and Dumbbell Structure Formation: The process begins with the FIP primer binding

to the target DNA and initiating synthesis. The F3 primer then binds upstream and extends,

displacing the FIP-linked complementary strand. This newly synthesized single-stranded

DNA has a self-complementary sequence at one end, allowing it to form a stem-loop

structure. The BIP primer then binds to this structure, and a similar process involving the B3

primer occurs, ultimately creating a dumbbell-shaped DNA structure with stem-loops at both

ends.[1] This dumbbell structure is the foundational template for the subsequent amplification

cycles.

Cycling Amplification and Elongation: In the main cycling phase, the FIP primer anneals to

the single-stranded loop region of the dumbbell structure, initiating strand synthesis and

displacing the existing strand. This process forms an inverted repeat of the target sequence,

leading to a larger structure with a new loop. The displaced strand itself forms a new stem-

loop structure, which then serves as a target for BIP primer binding. This cycle repeats, with

inner primers continuously annealing to the growing structures' loops and extending. The

outer primers can also continue to prime on the original target, feeding more initial products

into the cycle.

Concatemer Formation: The continuous priming and strand displacement lead to the

formation of long concatemers containing multiple repeats of the target sequence.[1] The

final product is a complex mixture of these cauliflower-like structures of varying lengths,

which, when run on an agarose gel, produce a characteristic ladder-like pattern rather than a

single distinct band.[1][2]

Visualization and Detection of Amplification
Products
The LAMP reaction yields a significant amount of DNA (up to 10-20 micrograms), which

facilitates a variety of detection methods, ranging from simple visual inspection to real-time

quantitative analysis.[6][12]

Turbidity: As dNTPs are incorporated into the growing DNA strands, a large quantity of

pyrophosphate ions is produced as a byproduct. These ions react with magnesium ions

(Mg²⁺) in the buffer to form a white precipitate of magnesium pyrophosphate.[13] The
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resulting increase in turbidity can be observed with the naked eye or measured quantitatively

using a turbidimeter.[2][12]

Visual Colorimetric Detection: Several dye-based systems allow for straightforward visual

detection of a positive reaction.

Metal-Ion Indicators: Dyes like calcein or hydroxynaphthol blue (HNB) chelate magnesium

ions and exhibit a specific color. As the reaction proceeds and Mg²⁺ ions are consumed to

form magnesium pyrophosphate, the dye is released, causing a distinct color change.[2]

[14]

pH-Sensitive Dyes: The incorporation of dNTPs by the DNA polymerase releases

hydrogen ions (H+), leading to a decrease in the pH of the reaction solution.[15] By

including a pH indicator such as phenol red in a weakly buffered solution, a positive

amplification can be visualized by a color shift (e.g., from red to yellow).[1]

Fluorescence Detection: For real-time analysis, fluorescent methods are commonly used.

DNA Intercalating Dyes: Dyes such as SYBR Green I or EvaGreen exhibit low

fluorescence in solution but fluoresce brightly upon binding to double-stranded DNA.[2] As

amplification proceeds, the increasing amount of DNA leads to a stronger fluorescent

signal, which can be monitored using a real-time PCR machine or a dedicated fluorometer.

[1][16]

Fluorescence Quenching Probes: For enhanced specificity, specialized quenching probes

or primers can be designed to fluoresce only upon hybridization to the target amplicon.[12]

Agarose Gel Electrophoresis: The amplified products can be separated by size using

agarose gel electrophoresis. A positive LAMP reaction is identified by a characteristic ladder-

like pattern of multiple bands.[12] While effective, this method requires opening the reaction

tube post-amplification, which significantly increases the risk of carryover contamination.[2]

[12]

Lateral Flow Devices (LFDs): For rapid point-of-care applications, LAMP can be coupled with

LFDs. This typically involves using primers labeled with molecules like biotin and FITC,

allowing the amplicons to be captured and visualized on a test strip.[1][14]
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Diagrams of Key Processes and Relationships
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Caption: Core mechanism of the LAMP reaction.
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Click to download full resolution via product page

Caption: General experimental workflow for a LAMP assay.
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Caption: Logical relationship of core LAMP components.

Data Presentation: Quantitative Summaries
Table 1: Comparison of LAMP and PCR Technologies
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Feature
Loop-Mediated Isothermal
Amplification (LAMP)

Polymerase Chain
Reaction (PCR)

Temperature Requirement
Isothermal (constant 60-65°C)

[1][2]

Thermal cycling (e.g., 95°C,

55-65°C, 72°C)[1]

Required Equipment
Simple heat block or water

bath[1][6]
Thermal cycler[2]

Reaction Speed
Very rapid (typically 15-40

minutes)[1][6]

Slower (typically 1.5 - 2 hours)

[1]

Number of Primers
4 to 6 (recognizing 6-8

regions)[1][2]
2 (recognizing 2 regions)[6]

Amplification Product
Concatemers of various

lengths (ladder on gel)[1][2]

Discrete, single-sized

amplicons (single band on gel)

[1]

Detection Methods
Visual (turbidity, color),

fluorescence, gel[1][2]

Primarily fluorescence (qPCR)

or endpoint gel

electrophoresis[1]

Tolerance to Inhibitors
Generally higher tolerance[16]

[17]

More susceptible to

inhibitors[17]

Suitability for Quantitation

Possible with real-time

fluorescence, but primarily

qualitative[1][17]

Gold standard for nucleic acid

quantification (qPCR)[1]

Table 2: Examples of LAMP Assay Performance
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Target
Organism/Gen
e

Target Type
Limit of
Detection
(LoD)

Specificity Reference

Salmonella (invA

gene)
Bacteria

1.3 - 28 cells per

reaction (pure

culture)

High [16]

Salmonella in

food
Bacteria

1 CFU in 25 g

(with enrichment)
High [16]

Plasmodium

knowlesi
Parasite DNA

1000 copies of

18S rRNA

Species-specific

primer set
[18]

Plasmodium

ovale
Parasite DNA

10 copies of 18S

rRNA

Species-specific

primer set
[18]

CoMViV Viral DNA
10 fg of viral

DNA

No cross-

reactivity with

other

begomoviruses

[19]

SARS-CoV-2 Viral RNA

Sensitivity of

90.2% in clinical

samples

Specificity of

92.4% in clinical

samples

[20]

Table 3: Summary of Common LAMP Detection Methods
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Detection Method Principle Advantages Disadvantages

Turbidity

Formation of

magnesium

pyrophosphate

precipitate.[2][13]

Simple, equipment-

free, low cost.[12]

Lower sensitivity, not

easily quantifiable.[9]

Colorimetric (pH

Dyes)

Measures H+ release

during dNTP

incorporation.[1][15]

Simple visual readout,

no special equipment.

[1]

Requires weakly

buffered solution, can

be sensitive to sample

pH.[1]

Colorimetric (Metal

Dyes)

Chelation of Mg²⁺ by

dyes like Calcein or

HNB.[2]

Simple visual readout,

high contrast.[19]

Can sometimes inhibit

the reaction if not

optimized.

Real-Time

Fluorescence

Intercalating dyes

(e.g., SYBR Green)

bind to dsDNA.[2]

Real-time monitoring,

enables quantitation,

high sensitivity.[1]

Requires a

fluorometer or qPCR

machine.[11]

Agarose Gel

Separation of DNA

concatemers by size.

[12]

Confirms product size

profile (ladder

pattern).[12]

High risk of carryover

contamination, time-

consuming.[2][12]

Lateral Flow Device

Labeled amplicons

captured on a strip.

[14]

Rapid, suitable for

point-of-care, easy to

interpret.[1]

Requires specifically

labeled primers,

increasing cost.

Experimental Protocol: Standard LAMP Reaction
This section provides a generalized protocol for setting up a typical LAMP reaction for DNA

detection. Optimization of primer concentrations, MgSO₄ concentration, and temperature may

be necessary for specific targets and primer sets.[21]

Required Reagents and Materials
Bst DNA Polymerase, Large Fragment (e.g., Bst 2.0 or Bst 3.0)[21]

10X Isothermal Amplification Buffer (contains MgSO₄)[21]
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10 mM dNTP Mix[21]

100 mM MgSO₄ (for optimization)[21]

LAMP Primer Mix (10X)

Template DNA

Nuclease-free water

Heat block, water bath, or real-time fluorometer set to 65°C[22]

Preparation of 10X Primer Mix
It is highly recommended to prepare a 10X stock mixture of all six primers to ensure consistent

pipetting.[21][22]

Primer Final Concentration in 10X Mix

FIP 16 µM

BIP 16 µM

F3 2 µM

B3 2 µM

LoopF 4 µM

LoopB 4 µM

Combine the appropriate volumes of each primer stock and dilute with nuclease-free water or

TE buffer to achieve the final concentrations listed above.[14][22]

Reaction Assembly
Assemble the reaction on ice to prevent premature amplification, especially if not using a

"WarmStart" version of the polymerase.[21] The following is a setup for a single 25 µL reaction.

A master mix for multiple reactions is recommended.[22]
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Component Volume for 25 µL Reaction Final Concentration

10X Isothermal Amplification

Buffer
2.5 µL 1X

10 mM dNTP Mix 3.5 µL 1.4 mM each

10X Primer Mix 2.5 µL 1X

Bst DNA Polymerase (8 U/µL) 1.0 µL 8 units

Template DNA 1-5 µL Variable

Nuclease-free Water Up to 25 µL -

Procedure:

Thaw all components at room temperature and place them on ice.[16][22]

Gently vortex and briefly centrifuge all reagents before use.[16]

In a sterile microcentrifuge tube, prepare a master mix by combining the buffer, dNTPs,

primer mix, water, and Bst polymerase.[22]

Aliquot the master mix into individual reaction tubes.

Add the template DNA to each respective tube. For a no-template control (NTC), add the

same volume of nuclease-free water.[21]

Mix the contents gently by flicking the tube or pipetting, then briefly centrifuge to collect the

liquid.[22]

Incubation and Inactivation
Place the reaction tubes in a heat block or other device pre-heated to 65°C.[22]

Incubate for 20-60 minutes. Incubation time may be extended for targets with low copy

numbers.[22]
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(Optional) To stop the reaction and inactivate the polymerase, heat the tubes at >80°C for 5-

10 minutes. This is important if the products will be handled or analyzed further to prevent

contamination.[22]

Detection
Proceed with the chosen detection method. For example, if using an intercalating dye for

endpoint analysis, add the dye to the reaction mix (before or after incubation, depending on the

protocol) and measure fluorescence. For visual detection with pH dyes, the color change

should be apparent after incubation.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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